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Introduction

Zovodotin (zanidatamab zovodotin, ZW49) is an antibody-drug conjugate (ADC) that holds
promise in oncology. It is comprised of a bispecific anti-HER2 antibody and a potent cytotoxic
auristatin payload. The combination of Zovodotin with immune checkpoint inhibitors (ICIs) is a
promising strategy to enhance anti-tumor immunity and overcome resistance. This document
provides detailed application notes and protocols for researchers investigating this combination
therapy.

The rationale for combining Zovodotin with checkpoint inhibitors is based on the ability of
some ADCs to induce immunogenic cell death (ICD). ICD is a form of cancer cell death that
releases damage-associated molecular patterns (DAMPS), which can stimulate an anti-tumor
immune response. This enhanced immunogenicity can, in turn, sensitize tumors to the effects
of checkpoint inhibitors, which block the suppressive signals that cancer cells use to evade the
immune system. While a planned Phase 2 trial of Zovodotin in combination with a checkpoint
inhibitor has been paused to evaluate the evolving clinical landscape, the scientific rationale for
this approach remains strong and warrants further preclinical and clinical investigation.[1]

Mechanism of Action: Synergistic Anti-Tumor Effect
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The combination of Zovodotin and a checkpoint inhibitor, such as a PD-1/PD-L1 inhibitor, is
hypothesized to work through a multi-step process that bridges targeted cell killing with
systemic immune activation.
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Figure 1: Proposed synergistic mechanism of Zovodotin and checkpoint inhibitors.
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Preclinical and Clinical Data Summary

While comprehensive data on the combination of Zovodotin and checkpoint inhibitors is still
emerging, preclinical studies with Zovodotin have shown its potential to induce ICD.[2] Clinical
data from the combination of a similar c-MET targeting ADC, Telisotuzumab Vedotin, with the
PD-1 inhibitor nivolumab provide some insights into the safety and potential efficacy of such

combinations.

Table 1: Preclinical Evidence of Immunogenic Cell Death Induction by Zovodotin

. ICD Hallmark .
Cell Line Treatment Observation Reference
Assessed
Increased eATP
Zanidatamab Extracellular ATP  release at EC99
HCC1954 [2]

zovodotin

(eATP) Release

concentration

after 24 hours.

Table 2: Clinical Trial Data for Telisotuzumab Vedotin (c-MET ADC) in Combination with

Nivolumab (PD-1 Inhibitor) in NSCLC

Parameter

Value

Study Phase

Phase 1b (NCT02099058)

Patient Population

Advanced/Metastatic c-Met+ NSCLC

Treatment Regimen

Telisotuzumab Vedotin (1.6, 1.9, or 2.2 mg/kg
Q2W) + Nivolumab (3 mg/kg or 240 mg Q2W)

Number of Patients (Safety) 37
Number of Patients (Efficacy, c-Met+) 27
Objective Response Rate (ORR) 7.4%
Median Progression-Free Survival (PFS) 7.2 months

Most Common Treatment-Related Adverse
Events (Any Grade)

Fatigue (27%), Peripheral Sensory Neuropathy
(19%)
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Data from a study of Telisotuzumab Vedotin in combination with Nivolumab.[3][4][5][6]

Experimental Protocols

The following protocols are provided as a guide for preclinical evaluation of Zovodotin in
combination with checkpoint inhibitors.

Protocol 1: In Vitro Assessment of Immunogenic Cell
Death (ICD)

This protocol outlines the steps to measure the key hallmarks of ICD: calreticulin (CRT)
exposure, high mobility group box 1 (HMGBL1) release, and extracellular ATP secretion.
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Figure 2: Workflow for in vitro immunogenic cell death assessment.

1.1. Calreticulin (CRT) Exposure Assay (Flow Cytometry)

e Principle: CRT translocates to the cell surface during ICD, where it can be detected by flow
cytometry using a fluorescently labeled anti-CRT antibody.

o Materials:
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Cancer cell line of interest

Zovodotin

Positive control (e.g., doxorubicin) and negative control (e.g., vehicle)

Anti-Calreticulin antibody (conjugated to a fluorophore, e.g., Alexa Fluor 647)

Viability dye (e.g., Propidium lodide or a fixable viability dye)

FACS buffer (PBS with 2% FBS)

Flow cytometer

e Procedure:

[¢]

1.2.

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

Treat cells with Zovodotin, positive control, and negative control at desired concentrations
for 24-72 hours.

Harvest cells using a non-enzymatic cell dissociation solution.
Wash cells with cold FACS buffer.

Stain with the anti-Calreticulin antibody and viability dye according to the manufacturer's
instructions.

Acquire data on a flow cytometer.
Analyze the percentage of CRT-positive cells within the viable cell population.[7][8][9][10]

High Mobility Group Box 1 (HMGB1) Release Assay (ELISA)

e Principle: HMGBL1 is released from the nucleus of necrotic cells during ICD and can be

quantified in the cell culture supernatant using an ELISA kit.

o Materials:
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o Supernatants from treated cells (from step 1.1.2)
o Human HMGB1 ELISA Kit

o Microplate reader

e Procedure:
o Collect cell culture supernatants and centrifuge to remove cell debris.
o Perform the HMGB1 ELISA according to the manufacturer's protocol.[11][12][13][14]

o Read the absorbance on a microplate reader and calculate the concentration of HMGB1
based on a standard curve.

1.3. Extracellular ATP Release Assay (Luminescence)

e Principle: ATP is released from dying cells during ICD. Extracellular ATP can be quantified
using a luciferase-based luminescence assay.

e Materials:
o Supernatants from treated cells (from step 1.1.2)
o ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
o Luminometer
e Procedure:
o Collect cell culture supernatants.
o Perform the ATP assay according to the manufacturer's instructions.[15][16][17][18]

o Measure luminescence using a luminometer. The light output is proportional to the ATP
concentration.
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Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse
Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of Zovodotin
in combination with a checkpoint inhibitor in an immunocompetent mouse model.

In Vivo Combination Therapy Workflow

(Monitor Tumor Growtf)

'

Tumor Volume Measurement
& Survival Monitoring

'
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Figure 3: Workflow for in vivo evaluation of combination therapy.

¢ Model: Syngeneic mouse model (e.g., CT26 colon carcinoma model in BALB/c mice).[19][20]
[21][22]
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o Treatment Groups (example):

Vehicle control

o

[¢]

Zovodotin alone

o

Checkpoint inhibitor (e.g., anti-PD-1 antibody) alone

[e]

Zovodotin + Checkpoint inhibitor

e Procedure:
o Implant tumor cells subcutaneously into the flank of immunocompetent mice.
o Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm3).
o Randomize mice into treatment groups.

o Administer Zovodotin and the checkpoint inhibitor according to a predetermined schedule
and route of administration (e.g., intravenous for Zovodotin, intraperitoneal for anti-PD-1).

o Measure tumor volume regularly (e.g., twice weekly) with calipers.
o Monitor animal body weight and overall health.

o At the end of the study (or when tumors reach a predetermined endpoint), collect tumors
and spleens for immune cell profiling.

o Analyze tumor growth inhibition and overall survival.

Protocol 3: Tumor and Spleen Immune Cell Profiling by
Flow Cytometry

This protocol provides a framework for analyzing the immune cell populations in the tumor
microenvironment and spleen following treatment.

¢ Principle: Multi-color flow cytometry can identify and quantify various immune cell subsets to
assess the immunological effects of the combination therapy.
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o Materials:

o Tumors and spleens from the in vivo study

o Collagenase/DNase digestion buffer

o Red blood cell lysis buffer

o FACS buffer

o Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4,
CD8, NK1.1, F4/80, Gr-1, CD11c, PD-1, etc.)

o Flow cytometer

e Procedure:

o Single-cell suspension preparation:

= Mince tumors and digest with collagenase/DNase to obtain a single-cell suspension.

» Prepare single-cell suspensions from spleens by mechanical dissociation and red blood
cell lysis.[23]

o Antibody Staining:

= Count and aliquot cells.

= Stain with a cocktail of fluorescently labeled antibodies targeting various immune cell
populations (T cells, B cells, NK cells, myeloid cells, etc.).[24][25][26][27][28]

o Data Acquisition and Analysis:

= Acquire data on a multi-color flow cytometer.

» Analyze the data to determine the frequency and activation status of different immune
cell subsets within the tumor and spleen.
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Conclusion

The combination of Zovodotin with checkpoint inhibitors represents a scientifically compelling
approach to cancer therapy. The protocols and information provided in these application notes
are intended to guide researchers in the preclinical evaluation of this promising combination.
By systematically assessing the induction of immunogenic cell death and the in vivo anti-tumor
and immunological effects, the scientific community can further elucidate the potential of this
therapeutic strategy.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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